molecular formula C15H26O B12668551 Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol CAS No. 93762-33-5

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol

Cat. No.: B12668551
CAS No.: 93762-33-5
M. Wt: 222.37 g/mol
InChI Key: VNCZBUBKLSCKHO-UHFFFAOYSA-N
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Description

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol is a complex organic compound with the molecular formula C15H26O. It is known for its unique tricyclic structure, which includes multiple methyl groups and a hydroxyl group. This compound is often used in various scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by methylation and hydroxylation steps to introduce the necessary functional groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities while maintaining consistent quality. Advanced purification techniques, such as distillation and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the tricyclic structure.

    Substitution: Methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Decahydro-1-methoxy-4,8a,9,9-tetramethyl-1,6-methanonaphthalene
  • 1,4-Methanoazulen-9-ol, decahydro-1,5,5,8a-tetramethyl-

Uniqueness

Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This gives it distinct chemical properties and reactivity compared to similar compounds. Its tricyclic structure also contributes to its stability and versatility in various applications.

Properties

IUPAC Name

2,3,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-8-14(3)13(2)7-6-11(9-12(10)13)15(14,4)16/h10-12,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCZBUBKLSCKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C3(C1CC(C2(C)O)CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50918141
Record name 2,4a,5,8a-Tetramethyldecahydro-1,6-methanonaphthalen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93762-33-5
Record name Decahydro-2,4a,5,8a-tetramethyl-1,6-methanonaphthalen-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93762-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093762335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4a,5,8a-Tetramethyldecahydro-1,6-methanonaphthalen-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50918141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decahydro-1,4,8a,9-tetramethyl-1,6-methanonaphthalen-9-ol
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